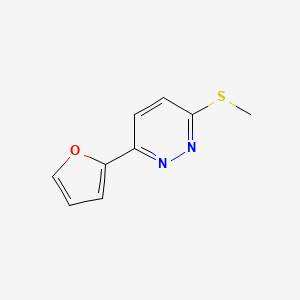

3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine

Description

Properties

IUPAC Name |

3-(furan-2-yl)-6-methylsulfanylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-13-9-5-4-7(10-11-9)8-3-2-6-12-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBFNZPQHOTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326558 | |

| Record name | 3-(furan-2-yl)-6-methylsulfanylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

872722-85-5 | |

| Record name | 3-(furan-2-yl)-6-methylsulfanylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine typically involves the reaction of furan derivatives with pyridazine precursors under specific conditions. One common method is the cyclization of appropriate precursors in the presence of sulfur-containing reagents. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The furan and pyridazine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or pyridazine rings.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that pyridazine derivatives, including those with furan and methylsulfanyl substitutions, exhibit promising anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, triazole-fused pyridazines have shown selective inhibition of c-Met kinases, which are implicated in various cancers, including non-small cell lung cancer and renal cell carcinoma . The structural modifications at the 2 and 6 positions of the pyridazine ring can enhance potency and selectivity, making these compounds candidates for further development as anticancer agents.

1.2 Neuroprotective Effects

Certain pyridazine derivatives have also been studied for their neuroprotective effects. The potential of 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine in treating neurodegenerative diseases like Huntington's disease has been highlighted in patent literature . The modulation of neuroinflammatory pathways through these compounds could provide therapeutic avenues for neurodegenerative disorders.

Antimicrobial Activity

2.1 Antibacterial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. For example, related furan derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The antimicrobial mechanisms are believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

2.2 Antifungal Activity

In addition to antibacterial properties, derivatives of furan-containing compounds have been reported to possess antifungal activity against pathogens such as Candida albicans. This suggests that the incorporation of furan and methylsulfanyl groups may enhance the bioactivity of pyridazine derivatives against fungal infections .

Drug Development Potential

3.1 Structure-Activity Relationship Studies

Ongoing research into the structure-activity relationships (SAR) of pyridazine derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents at different positions on the pyridazine ring can lead to significant changes in biological activity, allowing researchers to tailor compounds for specific therapeutic targets .

3.2 In Silico Studies

Computational methods such as molecular docking and virtual screening are increasingly used to predict the interactions between these compounds and biological targets. These approaches can streamline the drug discovery process by identifying promising candidates for synthesis and biological evaluation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine can be contextualized by comparing it to structurally related compounds. Key comparisons include:

Structural Analogs with Sulfanyl Substituents

- Key Insight: The replacement of a hydroxyl group (-OH) with an amino group (-NH₂) in D0 (vs. D1) abolishes activity, highlighting the critical role of polar substituents in bioactivity . The target compound’s furan and methylsulfanyl groups may similarly influence its electronic and steric properties.

Heterocyclic Core Modifications

- Key Insight : Switching the pyridazine core to a triazine (as in 1,3,5-triazine derivatives) or fused systems (e.g., triazolothiadiazole) alters binding affinities. LGH00045’s activity suggests that furan-containing heterocycles can enhance inhibitory potency in enzyme targets .

Substituent Position and Bioactivity

- Key Insight: Substituent position significantly impacts activity. For instance, 3-aldehyde derivatives (e.g., 3e) exhibit strong antimicrobial effects, whereas 6-phenyl derivatives are studied for solubility .

Biological Activity

3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine is . The structure features a pyridazine ring substituted with a furan moiety and a methylthio group, which are critical for its biological activity.

The biological activity of 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways in target cells.

- Cell Growth Inhibition : Studies indicate that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Biological Activity Overview

The following table summarizes the key biological activities associated with 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine:

Anticancer Activity

A study published in MDPI highlighted the anticancer potential of derivatives similar to 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine. The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis. The underlying mechanism involved the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Antimicrobial Efficacy

Research indicated that 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

Enzyme Inhibition Studies

In enzyme inhibition studies, 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine was found to effectively inhibit enzymes linked to cancer metabolism. For instance, it showed significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine, and how can intermediates be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves constructing the pyridazine core via cyclization reactions, followed by introducing the furan-2-yl and methylsulfanyl groups. Key steps include:

- Suzuki-Miyaura coupling to attach the furan moiety to the pyridazine ring .

- Nucleophilic substitution for methylsulfanyl group incorporation (e.g., using methyl mercaptan and a halogenated pyridazine precursor) .

- Purification : Column chromatography and recrystallization are critical for isolating intermediates. NMR and mass spectrometry (MS) confirm structural integrity .

- Optimization : Adjust reaction time, temperature, and solvent polarity (e.g., DMF for solubility) to minimize side products .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Primary Methods :

- 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions .

- High-resolution MS : Confirms molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% required for biological assays) .

- Advanced Techniques :

- X-ray crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .

- FT-IR : Identifies functional groups (e.g., C-S stretching at ~650 cm⁻¹) .

Q. How does the methylsulfanyl group influence the compound’s stability under varying pH and oxidative conditions?

- Stability Challenges :

- Oxidative Degradation : The methylsulfanyl group is prone to oxidation, forming sulfoxides or sulfones under strong oxidizing agents (e.g., H₂O₂, KMnO₄) .

- pH Sensitivity : Thioether bonds may hydrolyze under extreme acidic/basic conditions.

- Mitigation Strategies :

- Accelerated Stability Testing : Use buffers (pH 1–13) and monitor degradation via HPLC .

- Storage : Lyophilize and store at -20°C in inert atmospheres to prolong shelf life .

Advanced Research Questions

Q. What experimental approaches are recommended to assess the compound’s biological activity, particularly against kinase targets?

- In Vitro Assays :

- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like Aurora-A or CDK2, referencing similar pyridazine derivatives with IC₅₀ values ≤1 µM .

- Cytotoxicity Profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to structurally related compounds .

- Mechanistic Probes :

- Isotopic Labeling : Incorporate ³⁵S into the methylsulfanyl group to track metabolic pathways .

Q. How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives?

- Root Causes :

- Structural Analog Variability : Minor substituent changes (e.g., replacing methylsulfanyl with ethylsulfanyl) alter target affinity .

- Assay Heterogeneity : Differences in cell lines or enzyme isoforms.

- Resolution Strategies :

- SAR Studies : Systematically modify substituents and correlate with activity trends .

- Reproducibility Checks : Validate assays across multiple labs using standardized protocols .

Q. What computational tools are effective for modeling interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases, leveraging crystal structures from the Protein Data Bank (PDB) .

- Dynamic Simulations : Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories .

- QSAR Models : Train models on datasets of pyridazine derivatives to predict bioactivity and optimize lead compounds .

Q. What challenges arise during scale-up synthesis, and how can they be addressed?

- Key Challenges :

- Purification Bottlenecks : Column chromatography becomes impractical at >10 g scales .

- By-Product Formation : Aggressive coupling conditions may generate dimers or oxidized species .

- Solutions :

- Process Optimization : Switch to flow chemistry for continuous synthesis .

- Alternative Solvents : Use ethanol-water mixtures for greener recrystallization .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s therapeutic potential?

- Focus Areas :

- Substituent Modulation : Replace methylsulfanyl with bulkier groups (e.g., tert-butylsulfanyl) to improve target selectivity .

- Bioisosteric Replacement : Substitute furan with thiophene to evaluate π-stacking interactions .

- Data Integration : Combine synthetic yields, computational predictions, and bioactivity data into a unified SAR matrix .

Q. What advanced applications beyond pharmacology are feasible for this compound?

- Material Science :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.